molecular formula C13H18N2O B1270622 (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone CAS No. 79868-20-5

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No. B1270622
CAS RN: 79868-20-5
M. Wt: 218.29 g/mol
InChI Key: SOVNVUQEIMQSDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone” involves multiple stages, including condensation reactions. For instance, a new organic nonlinear optical material, synthesized by the slow evaporation method using Schotten-Baumann condensation reaction, shows the complexity involved in creating such compounds. The synthesis processes emphasize precision in creating structures with desired properties, indicating a meticulous approach to forming complex molecular structures (Priya et al., 2019).

Molecular Structure Analysis

The molecular structure analysis of these compounds involves sophisticated techniques like single crystal XRD, which reveals the crystallization in specific systems, and space groups, highlighting the geometric and spatial arrangement of atoms within the compound. Such detailed analysis is crucial for understanding the properties and potential applications of these molecules (Priya et al., 2019).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds are studied through various spectroscopic analyses, including FT-IR, NMR, UV, and PL spectral analysis. These studies provide insights into the functional groups present, the molecular bonding and structure, and the electronic transitions within the molecules. Understanding these properties is essential for predicting the behavior of these compounds in different chemical reactions and for their potential applications in various fields (Priya et al., 2019).

Physical Properties Analysis

The physical properties, including thermal stability and band gap energy, are determined through thermal analysis and UV–Vis spectral data. These properties are crucial for applications in materials science, especially for those compounds intended for opto-electronic uses. The analysis of physical properties helps in understanding the stability of the compound under various conditions and its suitability for specific applications (Priya et al., 2019).

Chemical Properties Analysis

Chemical properties analysis, including the study of kinetic and thermodynamic parameters, provides insights into the reactivity and stability of the compounds. The chemical properties are indicative of how these compounds interact with other substances and their potential chemical transformations. This analysis is fundamental for the development of new compounds with desired chemical behaviors (Priya et al., 2019).

Scientific Research Applications

  • Anion Exchange Membranes

    • Application: Poly(arylene piperidine) Anion Exchange Membranes with tunable N-Alicyclic Quaternary Ammonium Side Chains .
    • Method: These membranes are synthesized by superacid-catalyzed polyhydroxylalkylations .
    • Results: These membranes showed excellent alkaline stability, retaining more than 92% of the cations after storage in 2 M NaOH at 90 C during 30 days .
  • Photographic Film Development

    • Application: 4-Aminophenol plays a vital role in the development process of black-and-white film .
    • Method: It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .
    • Results: As a developing agent, 4-aminophenol significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .
  • Synthetic Intermediate

    • Application: 4-Aminophenol serves as a synthetic intermediate in various industries .
    • Method: In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs .
    • Results: It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
  • Dyes and Pigments Production

    • Application: 4-Aminophenol is utilized in the production of dyes and pigments .
    • Method: It contributes to the vibrant colors in textiles, plastics, and printing inks .
    • Results: Through chemical modifications and reactions, 4-aminophenol can be transformed into active ingredients that contribute to the vibrant colors in various products .
  • Specialty Chemicals and Polymers Synthesis

    • Application: 4-Aminophenol finds application in the synthesis of specialty chemicals and polymers .
    • Method: It enables the creation of materials with unique properties for industrial use .
    • Results: The resulting materials have unique properties that can be tailored for specific industrial applications .
  • Antimicrobial Peptides

    • Application: Antimicrobial peptides (AMPs) are a diverse class of molecules that represent a vital part of innate immunity .
    • Method: These small cationic peptides can target bacteria, fungi, and viruses, as well as cancer cells .
    • Results: Their unique action mechanisms, rare antibiotic-resistant variants, broad-spectrum activity, low toxicity, and high specificity encourage pharmaceutical industries to conduct clinical trials to develop them as therapeutic drugs .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(4-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNVUQEIMQSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360620
Record name (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone

CAS RN

79868-20-5
Record name (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79868-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperidine-1-carbonyl)aniline
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